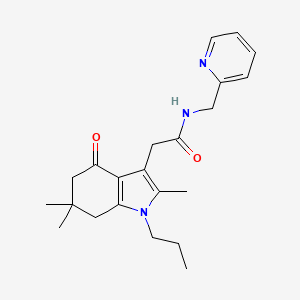![molecular formula C11H6BrN3O2 B6004963 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine in lab experiments is its potent antitumor activity, which makes it a potential drug candidate for the treatment of various cancers. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are various future directions for the use of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine in scientific research. One of the potential directions is the development of this compound as a potential drug candidate for the treatment of various cancers. Additionally, studies can be conducted to investigate its potential applications in the field of neurodegenerative diseases and inflammation. Moreover, the synthesis of new derivatives of this compound can be explored to improve its solubility and enhance its activity.
Conclusion:
In conclusion, 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and explore its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine has been achieved using different methods. One of the commonly used methods involves the reaction of 2-cyano-3-(5-bromo-2-furyl)acrylic acid with hydrazine hydrate and ammonium acetate in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with pyridine-3-carboxaldehyde in the presence of a base to yield 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine.
Scientific Research Applications
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine has been found to exhibit various applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it has been used as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been found to exhibit antibacterial and antifungal activities.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-4-3-8(16-9)10-14-11(17-15-10)7-2-1-5-13-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHSYYRNGVCBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)
![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)
![1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6004902.png)
![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)
![N-(3,5-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6004907.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)
![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)

![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)